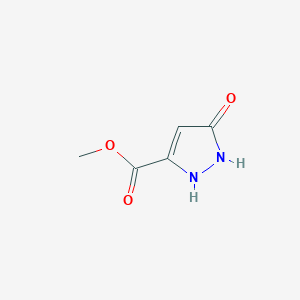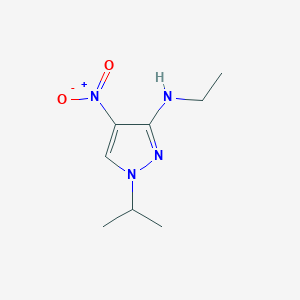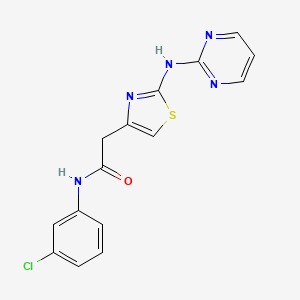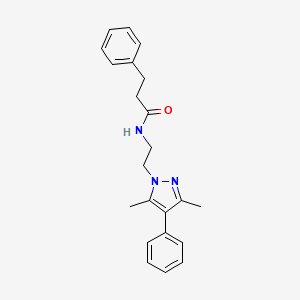
1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole group is substituted with a phenyl group and a 4-bromophenyl group. The presence of the bromine atom suggests that this compound could be used in various organic reactions as a synthetic intermediate .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an indole core with a phenyl group and a 4-bromophenyl group attached. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
As an organic compound containing a bromine atom, this molecule could potentially participate in various types of organic reactions, such as nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromine atom) would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Material Science
- Advanced Polymer Synthesis : A study described the synthesis of AB2 monomers incorporating bromophenyl groups, which were used to create hyperbranched polymers with potential applications in material science (Percec, Chu, & Kawasumi, 1994). These polymers could have implications for developing new materials with unique properties.
- Novel Synthetic Routes : Research on the palladium-catalyzed intramolecular annulation of alkynes has led to the synthesis of gamma-carboline derivatives and heteropolycycles, demonstrating the versatility of bromophenyl-containing compounds in creating complex molecular architectures (Zhang & Larock, 2003).
Pharmacology and Drug Development
- Anticancer Activity : A novel bromophenol derivative containing an indolin-2-one moiety, identified for its potent anticancer activities on human lung cancer cell lines, showcased the potential of bromophenyl compounds in drug development. The study elucidated mechanisms involving cell cycle arrest and apoptosis induction via ROS-mediated signaling pathways (Guo et al., 2018).
- Biological Evaluation of Synthetic Compounds : Another study highlighted the synthesis and biological evaluation of a bromophenyl compound, pointing towards its potential for further pharmaceutical applications. The compound was synthesized through a multicomponent reaction, showcasing the intersection of synthetic chemistry and biological evaluation in drug discovery processes (Sapnakumari, Narayana, & Sarojini, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO/c21-15-9-11-16(12-10-15)22-18-7-4-8-20(23)17(18)13-19(22)14-5-2-1-3-6-14/h1-3,5-6,9-13H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAMKXUAZULBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2656650.png)


![N'-[5-[4-(diethylamino)benzoyl]-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2656654.png)

![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2656658.png)
![1-[2-(Dimethylamino)ethyl]piperazin-2-one](/img/structure/B2656659.png)
amino}-N-(prop-2-en-1-yl)thiophene-2-carboxamide](/img/structure/B2656660.png)
![2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid](/img/structure/B2656661.png)
![N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2656663.png)


![N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2656672.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2656673.png)